molecular formula C7H12O B15179945 2-Hepten-4-one, (2Z)- CAS No. 38397-37-4

2-Hepten-4-one, (2Z)-

Cat. No.: B15179945
CAS No.: 38397-37-4
M. Wt: 112.17 g/mol
InChI Key: TXVAOITYBBWKMG-HYXAFXHYSA-N
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Description

2-Hepten-4-one, (2Z)-, also known as (Z)-hept-2-en-4-one, is an organic compound with the molecular formula C7H12O. It is a member of the enone family, characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound is known for its distinct aroma and is used in various applications, including flavoring and fragrance industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hepten-4-one, (2Z)-, can be synthesized through several methods. One common approach involves the aldol condensation of heptanal with acetone, followed by dehydration to form the enone structure. The reaction typically requires a base catalyst, such as sodium hydroxide, and is carried out under controlled temperature conditions to ensure the formation of the desired (2Z)-isomer .

Industrial Production Methods

In industrial settings, 2-Hepten-4-one, (2Z)-, can be produced using similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, purification steps, such as distillation and recrystallization, are employed to obtain high-purity products suitable for commercial use .

Chemical Reactions Analysis

Types of Reactions

2-Hepten-4-one, (2Z)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Grignard reagents, organolithium compounds

Major Products Formed

Scientific Research Applications

2-Hepten-4-one, (2Z)-, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hepten-4-one, (2Z)-, involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It has been shown to modulate the activity of enzymes and receptors, leading to various physiological effects. For example, it can inhibit the activity of certain enzymes involved in inflammation and oxidative stress, thereby exerting anti-inflammatory and antioxidant effects .

Comparison with Similar Compounds

2-Hepten-4-one, (2Z)-, can be compared with other similar compounds, such as:

The uniqueness of 2-Hepten-4-one, (2Z)-, lies in its specific isomeric form, which imparts distinct chemical and biological properties compared to its isomers and analogs.

Properties

CAS No.

38397-37-4

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

(Z)-hept-2-en-4-one

InChI

InChI=1S/C7H12O/c1-3-5-7(8)6-4-2/h3,5H,4,6H2,1-2H3/b5-3-

InChI Key

TXVAOITYBBWKMG-HYXAFXHYSA-N

Isomeric SMILES

CCCC(=O)/C=C\C

Canonical SMILES

CCCC(=O)C=CC

Origin of Product

United States

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